Quinovin is derived from the soapbark tree, which is native to Chile and Argentina. The saponins found in this tree, including Quinovin, are known for their surfactant properties and are utilized in various industrial applications. Quinovin is classified under triterpenoids, a class of chemical compounds composed of three terpene units, which are significant in both plant metabolism and pharmacology.
Quinovin can be synthesized through several methods, primarily involving extraction from natural sources or semi-synthetic processes. The traditional method involves:
The extraction process often requires optimization of solvent concentration, temperature, and extraction time to maximize yield. Chromatographic techniques like high-performance liquid chromatography (HPLC) are commonly employed for purification.
Quinovin has a complex molecular structure characterized by multiple rings and functional groups typical of triterpenoids. Its empirical formula is , indicating a significant molecular weight due to its large carbon backbone.
Quinovin participates in various chemical reactions typical of saponins:
The mechanism of action of Quinovin involves several pathways:
Quinovin has diverse applications in various fields:
Quinovin belongs to the quinoline alkaloid family, initially identified during phytochemical investigations of the Cinchona genus (Rubiaceae family) in the early 19th century. While quinine’s isolation in 1820 by Pelletier and Caventou marked a therapeutic milestone [1] , lesser-characterized alkaloids like Quinovin were concurrently identified in cinchona bark extracts. Historical records suggest Jesuit missionaries in Peru observed indigenous communities using cinchona preparations for febrile illnesses as early as the 1630s [2]. This ethnobotanical knowledge catalysed the systematic chemical fractionation of cinchona bark, leading to the identification of multiple structurally related alkaloids, including Quinovin. The compound’s nomenclature likely derives from its botanical origin (Cinchona officinalis historically termed "quina-quina") and its vin-like structural motifs . Unlike quinine, Quinovin did not achieve widespread therapeutic adoption, resulting in fewer dedicated studies. Key milestones in its discovery parallel broader efforts to characterize Cinchona's complex alkaloid repertoire [1] [2].
Table 1: Historical Milestones in Quinoline Alkaloid Research
Year | Event | Significance |
---|---|---|
1630s | Jesuit documentation of cinchona use | First recorded evidence of medicinal bark application [2] |
1820 | Isolation of quinine | Methodological foundation for alkaloid extraction [1] |
1854 | Determination of quinine’s molecular formula | Enabled structural classification of related alkaloids [1] |
1856 | Perkin’s synthetic attempts | Accelerated interest in quinoline scaffold modifications [6] |
Quinovin is classified as a monoterpenoid quinoline alkaloid, biosynthetically derived from the shikimate and terpenoid pathways. Its core structure features:
Table 2: Key Structural Features of Quinovin vs. Related Alkaloids
Feature | Quinovin | Quinine | Quinidine |
---|---|---|---|
Core Skeleton | Quinoline | Quinoline | Quinoline |
C9 Substituent | -CH₂OH | -CH₂OH | -CH₂OH |
C6' Configuration | R | S | R |
Quinuclidine Vinyl | Present | Present | Present |
Bioactive Pharmacophore | Tertiary amine, quinoline N | Tertiary amine, quinoline N | Tertiary amine, quinoline N |
Spectroscopic characterisation (NMR, MS) reveals diagnostic signals: Quinovin’s (^1)H NMR spectrum shows vinyl proton resonances at δ 5.8–6.2 ppm (olefinic CH) and a distinctive C9-methylene signal near δ 3.9 ppm. Mass spectrometry typically exhibits a molecular ion peak at m/z 324 [M](^+), congruent with its molecular formula (\text{C}{20}\text{H}{24}\text{N}2\text{O}2) [1] [5]. Unlike quinine, Quinovin lacks the methoxy group at C6′, suggesting subtle variations in biosynthesis. Its absolute configuration, confirmed via X-ray crystallography and optical rotation studies, aligns with the (8R,9S) stereochemistry common to Cinchona alkaloids [5] [8].
Quinovin shares mechanistic parallels with prominent quinoline alkaloids:
Table 3: Documented Bioactivities of Quinovin and Structural Analogues
Bioactivity | Mechanistic Basis | Experimental Evidence |
---|---|---|
Antiplasmodial | Haemozoin inhibition | In vitro IC₅₀: 1.2 µM vs. P. falciparum Dd2 strain [5] |
Antibacterial | Ribosome modulation, membrane disruption | MIC: 25 µg/mL vs. S. aureus [7] [8] |
Anticancer (Potential) | AP-1/PKC pathway suppression | Downregulation of MMP-9 in murine melanoma models [9] |
Immunomodulatory | Ca²⁺-mediated insulin secretion | NAD(P)H elevation in pancreatic β-cells [9] |
Biosynthetically, Quinovin originates from strictosidine—a universal precursor for terpenoid indole alkaloids formed by condensing tryptamine and secologanin. Post-modification steps involve stereospecific hydroxylation, cyclisation, and regioselective methyl group additions [5] [8]. Its occurrence extends beyond Cinchona to Remijia and Ladenbergia genera, with tissue-specific accumulation in root bark and stems [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1